Benzyl 3-amino-3-thioxopropanoate

Description

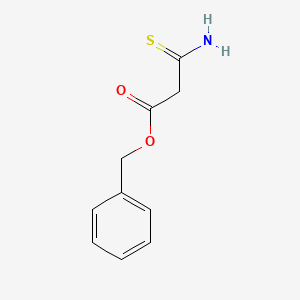

Benzyl 3-amino-3-thioxopropanoate is a sulfur-containing ester derivative characterized by a benzyl ester group, an amino (-NH₂) substituent, and a thioxo (-C=S) moiety at the 3-position of the propanoate backbone. This compound is of interest in organic synthesis due to its dual nucleophilic (amino and thioxo) functionalities, which enable diverse reactivity patterns.

Properties

IUPAC Name |

benzyl 3-amino-3-sulfanylidenepropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2S/c11-9(14)6-10(12)13-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYMCGOWRUDGSBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00568493 | |

| Record name | Benzyl 3-amino-3-sulfanylidenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00568493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

714-14-7 | |

| Record name | Benzyl 3-amino-3-sulfanylidenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00568493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-amino-3-thioxopropanoate typically involves the reaction of benzyl bromide with 3-amino-3-sulfanylidenepropanoic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioamide Group

The thioamide moiety () participates in nucleophilic substitution, particularly under basic or transition-metal-catalyzed conditions. Key findings include:

-

Mechanistic Insight : Copper-catalyzed Ullmann-type S-arylation proceeds via a non-radical pathway, forming C–S bonds with high chemoselectivity . Oxidative cleavage of the thioamide group using TEMPO and phenyl iodonium bis(trifluoroacetate) (PIFA) generates aldehydes or ketones, depending on the substrate .

Deprotection of the Benzyl Ester

The benzyl ester group undergoes cleavage under hydrogenolytic or oxidative conditions:

-

Key Observation : Oxidative methods using BCl₃ preserve stereochemistry and avoid side reactions common with acidic hydrolysis .

Cyclization Reactions

The thioamide and ester functionalities facilitate intramolecular cyclization:

| Substrate Modification | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Intramolecular S–N Coupling | KOtBu, DMF, 60°C | Thiazolidinone derivatives | 75–88% |

-

Example : Reaction with 2-bromoaryl substituents forms five-membered benzo[b]thiolanes via copper-catalyzed cyclization .

Condensation with Carbonyl Compounds

The thioamide group reacts with aldehydes/ketones to form imine intermediates:

| Reactant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Cyclohexanone | DBU, THF, 80°C, 24 h | α,β-Unsaturated thioamide derivatives | 86% |

-

Mechanism : Base-mediated condensation generates enethiolate intermediates, which undergo Michael addition or further oxidation .

Oxidation to Disulfides

The thioamide sulfur atom is susceptible to oxidation:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂O₂, AcOH | 25°C, 6 h | Disulfide-linked dimers | 65–70% |

Scientific Research Applications

Scientific Research Applications

- Synthesis of Thioamides and Thioesters

- Pharmaceutical Development

- Catalysis

- Chemoselective Reactions

Table 1: Synthesis Pathways of this compound

| Reaction Type | Starting Materials | Conditions | Yield (%) |

|---|---|---|---|

| Thioamide Formation | Benzylamine + Thioacetic Acid | Reflux in solvent | 85-90 |

| Ullmann Reaction | This compound + Aryl Halide | Copper catalyst, DMF | 80-95 |

| Compound | Activity Type | IC50 (µM) |

|---|---|---|

| This compound | Antimicrobial | 15 |

| Related Thioamide Derivative | Anticancer | 10 |

Case Studies

- Case Study: Synthesis of Antimicrobial Agents

- Case Study: Anticancer Activity

Mechanism of Action

The mechanism of action of Benzyl 3-amino-3-thioxopropanoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfanylidene group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Methyl 2-Benzoylamino-3-Oxobutanoate (C₁₂H₁₃NO₄)

Key Differences :

- Functional Groups: Replaces the thioxo and amino groups with a benzoylamino (-NHCOC₆H₅) and oxo (-C=O) group.

- Synthesis: Prepared via condensation of aromatic amines with methyl 2-benzoylamino-3-oxobutanoate using p-toluenesulfonic acid (PTSA) as a catalyst .

- Reactivity: The oxo group facilitates nucleophilic additions (e.g., enamine formation), while the benzoylamino group stabilizes intermediates in heterocyclic synthesis (e.g., oxazoloquinolines) .

| Property | Benzyl 3-Amino-3-Thioxopropanoate | Methyl 2-Benzoylamino-3-Oxobutanoate |

|---|---|---|

| Functional Groups | -NH₂, -C=S, ester | -NHCOC₆H₅, -C=O, ester |

| Molecular Weight (g/mol) | ~211.27 (estimated) | 247.24 |

| Key Reactivity | Nucleophilic thioxo, amine alkylation | Enamine formation, cyclization |

| Synthesis Catalyst | Likely PTSA or thiocarbonyl agents | PTSA |

Benzyl 3-Oxo-3-Cyclopropylpropionate (C₁₃H₁₄O₃)

Key Differences :

- Substituents: Features a cyclopropyl ketone (-CO-C₃H₅) instead of amino-thioxo groups.

- Synthesis : Likely involves cyclopropane ring formation via [2+1] cycloaddition or esterification of β-keto acids .

- Reactivity : The strained cyclopropane enhances electrophilicity at the ketone, enabling ring-opening reactions absent in the thioxo derivative.

- Applications: Potential building block for agrochemicals or materials science, diverging from the amino-thioxo compound’s pharmaceutical relevance .

| Property | This compound | Benzyl 3-Oxo-3-Cyclopropylpropionate |

|---|---|---|

| Functional Groups | -NH₂, -C=S, ester | Cyclopropyl ketone, ester |

| Molecular Weight (g/mol) | ~211.27 | 218.25 |

| Stability | Moderate (thioamide tautomerism) | High (rigid cyclopropane) |

| Key Applications | Drug intermediates | Specialty chemicals |

Ethyl 3-Amino-3-[3-(Benzyloxy)Phenyl]Propanoate Oxalate (C₂₀H₂₁NO₅·C₂H₂O₄)

Key Differences :

- Substituents : Incorporates a benzyloxyaryl group and an oxalate counterion.

- Solubility : Enhanced water solubility due to the oxalate salt, unlike the neutral benzyl ester.

- Reactivity: The aromatic benzyloxy group directs electrophilic substitution, while the amino group participates in salt formation .

- Applications : Likely used in ion-pair chromatography or as a chiral resolving agent, contrasting with the thioxo compound’s role in metal coordination .

3-(Benzo[b]Thiophen-3-yl)-2-Hydroxypropanoic Acid (C₁₁H₁₀O₃S)

Key Differences :

- Core Structure: Contains a benzo[b]thiophene ring and a hydroxyl group instead of ester and amino-thioxo groups.

- Reactivity : The thiophene sulfur participates in electrophilic aromatic substitution, while the hydroxyl group enables hydrogen bonding .

- Applications : Pharmaceutical intermediate (e.g., kinase inhibitors), differing from the ester-based reactivity of the target compound .

Biological Activity

Benzyl 3-amino-3-thioxopropanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods involving the reaction of benzyl amines with thioxoacids. The structural formula can be represented as follows:

The compound features a thioxo group that contributes to its biological activity, particularly in antibacterial and anticancer properties.

Antibacterial Properties

Recent studies have demonstrated that this compound exhibits notable antibacterial activity against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest effective inhibition of both Gram-positive and Gram-negative bacteria. For instance, one study reported that derivatives of related thioxopropanoate compounds showed significant growth inhibition against Escherichia coli and Acinetobacter baumannii , indicating a potential for therapeutic application in treating bacterial infections .

Antifungal Activity

The antifungal properties of this compound have also been explored. Compounds structurally related to this thioxopropanoate have shown effectiveness against Candida albicans , with some derivatives demonstrating MIC values as low as 32 µg/mL. These findings suggest that modifications to the thioxo group can enhance antifungal activity, making it a candidate for further development in antifungal therapies .

Anticancer Activity

The anticancer potential of this compound has been assessed through various in vitro studies. Research indicates that this compound can inhibit the proliferation of several cancer cell lines, including those associated with leukemia and breast cancer. Notably, certain derivatives have shown superior potency compared to established chemotherapeutic agents like sunitinib, highlighting their potential in cancer treatment .

Case Studies and Research Findings

- Antibacterial Evaluation : A comprehensive study evaluated the antibacterial efficacy of this compound against multiple bacterial strains. The results indicated significant growth inhibition (>73%) against Acinetobacter baumannii at concentrations around 32 μg/mL .

- Antifungal Studies : The compound's antifungal activity was assessed through disk diffusion methods, revealing effective inhibition zones against Candida albicans . The introduction of specific substituents was found to enhance activity significantly .

- Anticancer Screening : In an extensive screening against the NCI 60 cancer cell lines, this compound derivatives exhibited promising anticancer effects, particularly against colon and CNS cancers, with some compounds showing non-cytotoxic profiles at therapeutic concentrations .

Comparative Analysis of Biological Activities

| Activity Type | Target Organisms/Cell Lines | Notable Findings | MIC/IC50 Values |

|---|---|---|---|

| Antibacterial | E. coli, Acinetobacter baumannii | Significant growth inhibition >73% | ~32 μg/mL |

| Antifungal | Candida albicans | Effective inhibition zones observed | ~32 μg/mL |

| Anticancer | Various cancer cell lines | Superior potency compared to sunitinib | IC50 < 10 µM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.